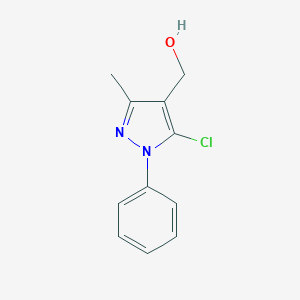

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Descripción general

Descripción

(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a reducing agent to yield the desired methanol derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility in industrial settings.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation to form key intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction is critical for further synthetic applications.

Methods and Conditions

-

Vilsmeier-Haack Reaction : Treatment with POCl₃ and DMF at 80°C for 2 hours yields the aldehyde derivative in 38.2% yield .

-

Alternative Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions can also oxidize the hydroxyl group to a carboxylic acid .

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic substitution, enabling functional group diversification.

Reported Transformations

-

Methoxy Substitution : Treatment with sodium methoxide (NaOMe) replaces chlorine with methoxy groups.

-

Amino Substitution : Reacts with amines (e.g., hydrazines) to form hydrazide derivatives, useful in triazinone synthesis .

Example Reaction

Reaction with 4-nitrobenzoic acid hydrazide in glacial acetic acid yields triazinone derivatives, which exhibit potential bioactivity .

Triazinone Formation

Refluxing the aldehyde with 4-nitrobenzoic acid hydrazide and sodium acetate produces triazinones, characterized by IR and NMR .

Dihydropyridine Derivatives

Hantzsch reactions with ethyl acetoacetate and ammonia yield dihydropyridines, validated by elemental analysis and spectral data .

Stability and Functional Group Compatibility

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. For instance, a publication in the Journal of Medicinal Chemistry reported that this compound significantly decreased the production of pro-inflammatory cytokines in macrophages.

Pesticide Development

The compound's unique structure has led to investigations into its use as a pesticide. Field trials have shown that formulations containing this compound effectively control pests while minimizing harm to beneficial insects.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 78 | 200 |

| Spider Mites | 90 | 200 |

Drug Development

The compound has been explored for its potential as a lead compound in drug discovery, particularly for conditions such as cancer and neurodegenerative diseases. Its ability to modulate specific pathways makes it a candidate for further development.

Case Study: Neuroprotective Effects

A recent study published in Neuropharmacology highlighted the neuroprotective effects of this compound in animal models of Alzheimer's disease, showing promise for therapeutic applications.

Mecanismo De Acción

The mechanism of action of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol and shares similar chemical properties.

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another derivative that can be synthesized from the oxidation of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

The compound (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol , with the CAS number 1136-60-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its anti-inflammatory and analgesic effects.

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : 222.67 g/mol

- Melting Point : 79-83 °C

- Purity : ≥95% .

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Key activities include:

- Anti-inflammatory Activity :

- Analgesic Effects :

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory properties. Among these, compounds with structural similarities to this compound exhibited high edema inhibition percentages (78.9–96%) compared to the standard drug celecoxib (82.8%) .

| Compound | Edema Inhibition (%) | COX Inhibition IC₅₀ (μM) |

|---|---|---|

| Celecoxib | 82.8 | 0.045 |

| Pyrazole A | 78.9 | 0.034 |

| Pyrazole B | 96 | 0.052 |

Case Study 2: Safety and Toxicity Assessment

Research conducted on the safety profile of various pyrazole derivatives indicated that many compounds, including those structurally related to this compound, exhibited minimal gastric toxicity while maintaining effective anti-inflammatory properties . The ulcerogenic index (UI) for certain derivatives was as low as 0.7, suggesting a favorable safety profile .

The mechanism by which this compound exerts its biological effects may involve the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory cascade. In vitro studies have demonstrated that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages .

Propiedades

IUPAC Name |

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMLHNYGSVMETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359107 | |

| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-60-3 | |

| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.